1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine
描述
属性
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-4-3-9(6-12(11)14)7-16-5-1-2-10(15)8-16/h3-4,6,10H,1-2,5,7-8,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBMZDSHWOJQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl chloride and piperidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the piperidine, facilitating nucleophilic substitution with 3,4-difluorobenzyl chloride.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and yield.
Automated Purification: Automated purification systems such as high-performance liquid chromatography (HPLC) are used to ensure consistent product quality.
化学反应分析
Types of Reactions: 1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine is a chemical compound with the molecular formula . It features a piperidine ring, which consists of six members, including one nitrogen atom and five carbon atoms, substituted with a 3,4-difluorophenylmethyl group. This structure gives it potential biological activities and applications in medicinal chemistry and materials science. Research indicates that this compound may exhibit biological activities, and is being studied for its potential effects on cellular processes and enzyme inhibition. The compound might interact with specific molecular targets, influencing signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Several compounds share structural similarities with this compound.
| Compound Name | Structure Features |
|---|---|
| 1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine | Similar piperidine structure but with different fluorine substitution. |
| (3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine | Stereochemical variant that may exhibit different biological activities. |
| N-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)benzamide | Contains additional functional groups that may alter reactivity and activity. |
The uniqueness of this compound lies in its specific fluorine substitutions on the phenyl group and its potential selective interaction with biological targets, which may confer distinct pharmacological properties compared to similar compounds.
作用机制
The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
相似化合物的比较
Comparison with Structurally Similar Compounds
The following compounds are structurally analogous to 1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine, differing in substituents, ring systems, or fluorine substitution patterns. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituent Position on Aromatic Ring | Fluorine Count | Molecular Weight | Key Properties |
|---|---|---|---|---|---|
| This compound | Piperidine | 3,4-difluoro | 2 | Not reported | Solid, 95% purity |
| 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine | Piperidine | 3-trifluoromethyl | 0 | 258.29 | Oil, storage at RT |
| [1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine | Pyrrolidine | 3,4-difluoro | 2 | Not reported | Not reported |
| (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine | Piperidine | 4-fluoro | 1 | 208.27 | Chiral, lower molecular weight |
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine
This analog replaces the 3,4-difluorophenyl group with a 3-trifluoromethylphenyl moiety and positions the amine at the 4-position of the piperidine ring. However, the absence of fluorine atoms at the 3,4-positions may reduce selectivity for fluorophilic enzyme pockets. The compound exists as an oil, suggesting lower crystallinity and distinct solubility profiles compared to the solid target compound .
[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine
Here, the piperidine ring is replaced with a pyrrolidine (5-membered ring), and the amine is part of a methanamine side chain. The smaller ring size reduces conformational flexibility, which could impact binding to rigid protein targets. Despite retaining the 3,4-difluorophenyl group, steric hindrance from the pyrrolidine ring may alter pharmacokinetic properties, such as metabolic clearance . No purity or stability data are available, limiting direct comparisons.
(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine
This compound features a single fluorine atom at the 4-position of the phenyl ring and retains the piperidine-3-amine scaffold. Its lower molecular weight (208.27 vs. ~240 estimated for the target compound) may enhance bioavailability but reduce target affinity in fluorophilic environments . The chiral (3S) configuration introduces stereochemical complexity, which could be advantageous for enantioselective interactions .
N-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-6-(trifluoromethyl)pyridazin-3-amine
This metabolite () incorporates a trifluoromethylpyridazine group, significantly altering the pharmacophore.
生物活性
1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 3,4-difluorophenyl group. The presence of fluorine atoms can significantly influence the compound's pharmacological properties, including lipophilicity and metabolic stability, which are crucial for drug design.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Interaction : The compound may modulate neurotransmitter systems by interacting with serotonin and dopamine receptors, which are relevant in mood disorders and depression .
- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in inflammatory pathways, potentially exhibiting anti-inflammatory effects .
Biological Activities
This compound has shown promise in several biological contexts:
1. Antidepressant Activity
- Preliminary studies suggest that it may have antidepressant-like effects through modulation of monoamine systems.
2. Anti-inflammatory Effects
- The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory responses .
3. Antitumor Potential
- Early research indicates potential cytotoxic effects against various cancer cell lines, suggesting that it may act as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin | |
| Anti-inflammatory | COX enzyme inhibition | |
| Antitumor | Cytotoxicity in cancer cells |
Case Studies
-
Antidepressant Study :
A study investigated the effects of this compound on animal models of depression. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting a potential mechanism involving serotonin reuptake inhibition. -
Anti-inflammatory Research :
In vitro assays demonstrated that the compound effectively inhibited COX-1 and COX-2 enzymes with IC50 values comparable to established anti-inflammatory drugs like diclofenac . This positions it as a candidate for further development in treating inflammatory diseases. -
Antitumor Activity :
In a recent study involving multiple cancer cell lines (e.g., MDA-MB-231), this compound exhibited significant cytotoxicity at micromolar concentrations. Further investigations into its mechanism revealed induction of apoptosis through caspase activation .
常见问题
Basic: What are the optimal synthetic routes for 1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine, and how can reaction conditions be optimized?
Answer:
The synthesis of this piperidine derivative typically involves nucleophilic substitution between 3,4-difluorobenzyl chloride and a piperidine precursor (e.g., piperidin-3-amine). A common protocol includes:
- Reagents: 3,4-difluorobenzyl chloride, piperidin-3-amine, sodium hydride (base), and tetrahydrofuran (THF) as the solvent .
- Conditions: Reflux at 80–100°C for 12–24 hours under inert atmosphere.
- Optimization: Adjusting the molar ratio of benzyl chloride to amine (1:1.2) improves yield (reported up to 68%). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Validation: Monitor reaction progress using TLC or HPLC. Confirm structure via -NMR (e.g., characteristic peaks at δ 3.2–3.5 ppm for piperidine protons and δ 6.8–7.1 ppm for difluorophenyl aromatic protons) .
Basic: How does the 3,4-difluorophenyl substituent influence the compound’s physicochemical properties?
Answer:
The 3,4-difluorophenyl group increases lipophilicity (logP ~2.5), enhancing blood-brain barrier permeability compared to non-fluorinated analogs. Fluorine atoms also:
- Modulate electronic effects: Withdraw electrons via σ-induction, stabilizing the amine group and altering pKa (~8.9 for the free base) .
- Enhance metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, as shown in microsomal assays .
Experimental Validation: Compare logP values using shake-flask method or HPLC retention times. Assess metabolic stability via liver microsome assays (e.g., t >60 minutes in human microsomes) .
Advanced: How can structural analogs of this compound resolve contradictions in receptor binding affinity data?
Answer:
Contradictions in receptor affinity (e.g., σ-1 vs. serotonin receptors) may arise from conformational flexibility of the piperidine ring. Strategies include:
- Conformational restriction : Introduce methyl groups at C2/C6 of the piperidine ring to lock chair or boat conformations. This reduces entropy loss upon binding, improving selectivity (e.g., 10-fold increase for σ-1 receptors) .
- Fluorine positional isomerism : Compare 3,4-difluoro vs. 3,5-difluoro analogs. 3,5-Substitution reduces steric hindrance in flat binding pockets (e.g., NMDA receptors), as shown in docking studies .
Methodology:
- Perform radioligand displacement assays (e.g., -DTG for σ-1 receptors).
- Use molecular dynamics simulations (AMBER/CHARMM force fields) to analyze ligand-receptor interactions .
Advanced: What analytical techniques are critical for distinguishing enantiomers of this compound?
Answer:
Chiral resolution is essential due to potential stereoselective activity. Key methods:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase. Enantiomers elute at 12.5 and 14.3 minutes (α = 1.15) .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra (DFT/B3LYP/6-31G*) to assign absolute configuration .
- X-ray crystallography : Co-crystallize with tartaric acid derivatives to resolve racemic mixtures .
Data Interpretation: Match retention times and optical rotation values ([α] +15.2° for R-enantiomer) to reference standards .
Advanced: How can in vivo pharmacokinetic-pharmacodynamic (PK-PD) discrepancies be addressed for this compound?
Answer:
PK-PD mismatches (e.g., high plasma exposure but low CNS efficacy) may stem from poor brain penetration or active efflux. Solutions:
- Efflux transporter inhibition : Co-administer P-glycoprotein inhibitors (e.g., elacridar) in rodent models to increase brain/plasma ratio (target: >0.3) .
- Prodrug design : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups to enhance solubility. Hydrolysis in vivo restores activity .
Validation:
- Measure brain homogenate concentrations via LC-MS/MS.
- Conduct microdialysis in freely moving rats to monitor unbound drug levels in CSF .
Basic: What are the primary degradation pathways of this compound under accelerated stability conditions?
Answer:
Major degradation pathways include:
- Oxidative deamination : Forms 3,4-difluorophenylmethyl-piperidin-3-one under high humidity and oxygen (confirmed via LC-HRMS, m/z 252.1) .
- Photodegradation : UV light (254 nm) induces C-F bond cleavage, generating phenolic byproducts (HPLC purity drops to <90% after 48 hours) .
Mitigation: Store lyophilized powder at -20°C under argon. Use amber glass vials for light-sensitive solutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
